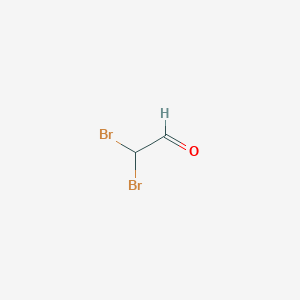

Dibromoacetaldehyde

Übersicht

Beschreibung

Dibromoacetaldehyde, with the molecular formula C₂H₂Br₂O, is a halogenated aldehyde. It is a byproduct found in drinking water and is known for its genotoxic properties . This compound is characterized by the presence of two bromine atoms attached to the carbon adjacent to the aldehyde group, making it a highly reactive molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibromoacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the reaction of acetaldehyde with bromine in the presence of an acidic catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{CHO} + 2\text{Br}_2 \rightarrow \text{CHBr}_2\text{CHO} + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound typically involves the controlled bromination of acetaldehyde. The reaction is carried out in a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective formation of this compound. The reaction mixture is then purified through distillation to obtain the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dibromoacetic acid.

Reduction: It can be reduced to form dibromoethanol.

Substitution: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form glycolaldehyde.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Dibromoacetic acid.

Reduction: Dibromoethanol.

Substitution: Glycolaldehyde.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Dibromoacetaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in multiple chemical reactions, leading to the formation of complex structures.

Key Pharmaceutical Applications:

- Antibiotic Synthesis: It is used in the production of antibiotics such as erythromycin and cephalosporins. These antibiotics are crucial for treating bacterial infections and are synthesized using this compound as a starting material .

- Doxofylline Production: A notable application involves its use in synthesizing doxofylline, a drug used for treating asthma and chronic obstructive pulmonary disease (COPD). The synthetic method involves condensing this compound with ethylene glycol and other reagents to yield doxofylline efficiently .

Chemical Reactions Involving this compound

This compound can undergo various chemical transformations, making it valuable in synthetic organic chemistry.

Reactions:

- Multicomponent Reactions: It has been employed in one-pot multicomponent reactions involving aromatic amines and 1,3-dicarbonyl compounds to produce pyrrole derivatives. This reaction showcases its utility in generating complex heterocyclic structures .

- Formation of N-Alkylated Compounds: The compound serves as a precursor for synthesizing N-alkylated derivatives, which are essential in drug design and development .

Recent studies have indicated that this compound and its derivatives possess biological activity, particularly against certain bacterial strains. Furthermore, its presence as a disinfection byproduct in chlorinated drinking water raises environmental health concerns.

Biological Studies:

- Research shows that this compound accumulates in marine algae, contributing to their bioactive properties. Its extraction from algae has potential implications for developing novel drugs .

Environmental Concerns:

- As a disinfection byproduct (DBP), this compound has been linked to adverse health effects when present in drinking water. Studies indicate that long-term exposure may lead to respiratory issues and immune system effects .

Data Tables

Here are some summarized data tables reflecting the applications and reactions involving this compound:

| Application Area | Description | Example Compounds |

|---|---|---|

| Antibiotic Synthesis | Used as an intermediate for antibiotic production | Erythromycin, Cephalosporins |

| Asthma Medication | Key component in synthesizing doxofylline | Doxofylline |

| Multicomponent Reactions | Involved in reactions to form pyrrole derivatives | Pyrrole derivatives |

| Environmental Impact | Found as a DBP affecting water quality | Disinfection byproducts |

Case Study 1: Synthesis of Doxofylline

A study demonstrated an efficient method for synthesizing doxofylline using this compound condensed with ethylene glycol under specific reaction conditions. This method achieved high yields and was noted for its cost-effectiveness and environmental friendliness, aligning with green chemistry principles .

Research on marine algae revealed that this compound contributes to the antibacterial activity of algal extracts. The study evaluated various algal species for their bioactivity against common bacterial strains, highlighting the potential of this compound as a source of bioactive compounds .

Wirkmechanismus

Dibromoacetaldehyde exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound can induce oxidative stress by generating reactive oxygen species, leading to DNA damage and subsequent genotoxic effects. The molecular targets include DNA, proteins, and lipids, which can undergo oxidative modifications .

Vergleich Mit ähnlichen Verbindungen

Tribromoacetaldehyde: Similar in structure but with three bromine atoms.

Chloroacetaldehyde: Contains chlorine instead of bromine.

Bromoacetaldehyde: Contains only one bromine atom.

Uniqueness of Dibromoacetaldehyde: this compound is unique due to its specific reactivity profile, which is influenced by the presence of two bromine atoms. This makes it more reactive than bromoacetaldehyde but less so than tribromoacetaldehyde. Its genotoxic properties also distinguish it from other halogenated aldehydes .

Biologische Aktivität

Dibromoacetaldehyde (DBA) is a halogenated aldehyde that has garnered attention for its biological activity, particularly in toxicology and pharmacology. This compound is primarily recognized for its potential effects on human health and its applications in various scientific fields, including aquaculture and organic synthesis. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, presenting data in tables, and discussing case studies that highlight its significance.

This compound is a colorless liquid with a pungent odor. Its molecular formula is C₂H₄Br₂O, and it is classified as a reactive intermediate in organic synthesis. The compound can be synthesized through bromination of acetaldehyde or by other synthetic routes involving halogenation reactions.

1. Toxicological Effects

This compound has been studied for its toxicological properties, particularly concerning its effects on aquatic organisms and potential developmental toxicity in mammals. Below are some notable findings:

- Aquatic Toxicity : Studies have shown that this compound can induce significant toxicity in aquatic species, including fish. It acts as an anesthetic agent but can also lead to adverse effects at higher concentrations. For instance, research indicates that it can impair respiratory functions and lead to mortality in fish such as zebrafish and guppies when exposed to elevated concentrations .

- Developmental Toxicity : Evidence suggests that exposure to this compound may result in developmental abnormalities in offspring when pregnant females are exposed to the compound. Animal studies have indicated potential teratogenic effects, which necessitate caution when considering its use in environments where pregnant individuals may be exposed .

2. Pharmacological Applications

This compound has been investigated for its potential pharmacological applications, particularly as an anesthetic in aquaculture:

- Anesthetic Properties : In aquaculture, this compound has been evaluated for its efficacy as an anesthetic agent for various fish species. Studies have reported that it can effectively induce anesthesia with minimal stress to the fish, making it a candidate for reducing handling stress during breeding and transport .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Case Study 1: Anesthetic Efficacy

In a controlled study involving different fish species (e.g., zebrafish and guppies), this compound was compared with traditional anesthetics like MS-222. The results indicated that DBA provided rapid induction of anesthesia with lower physiological stress indicators compared to other agents . -

Case Study 2: Developmental Toxicity Assessment

A study assessing the developmental impacts of this compound on embryos of aquatic organisms revealed significant morphological defects at concentrations exceeding 10 mg/L. The study highlighted the need for regulatory evaluation of DBA in environments where aquatic life could be affected .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2,2-dibromoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVPMNIFAAGBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184476 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-13-2 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dibromoacetaldehyde in the context of drinking water?

A1: this compound (DBAL) is classified as a haloacetaldehyde (HAL), a group of disinfection byproducts (DBPs) found in drinking water. DBPs form when disinfectants react with naturally occurring organic matter in water sources. While disinfection significantly reduced waterborne diseases, the presence of DBPs like DBAL raises concerns due to their potential toxicity. []

Q2: How does the toxicity of this compound compare to other haloacetaldehydes?

A2: Research indicates that DBAL exhibits significant cytotoxicity and genotoxicity compared to other HALs. In studies using Chinese hamster ovary cells, DBAL demonstrated cytotoxicity comparable to chloroacetaldehyde (CAL) and higher than other HALs like bromoacetaldehyde (BAL), dichloroacetaldehyde (DCAL), and trichloroacetaldehyde (TCAL). Furthermore, DBAL showed the highest genotoxicity among the tested HALs. []

Q3: Has this compound been observed in other chemical processes besides drinking water disinfection?

A3: While DBAL is recognized as a drinking water DBP, research also investigated its presence in other chemical contexts. Notably, studies exploring the radiolysis of aqueous 2,2,2-tribromoethanol solutions did not detect DBAL as a product. This finding contradicts previous reports suggesting DBAL formation during tribromoethanol's photochemical decomposition. []

Q4: Are there established methods for analyzing and quantifying this compound in various matrices?

A4: While the provided research excerpts don't detail specific analytical methods for DBAL, they highlight the importance of such methods. Accurate quantification and characterization of DBAL in complex matrices like water are crucial to assess its presence, concentration, and potential risks. Advanced analytical techniques, potentially coupled with validation studies, are necessary to achieve reliable and accurate measurements. []

Q5: What can you tell us about the conformational characteristics of this compound?

A5: Although the provided abstract doesn't give specifics, it mentions using nuclear magnetic resonance (NMR) for structural studies of this compound. This suggests researchers have investigated its conformational properties. NMR can elucidate the spatial arrangement of atoms within the molecule and provide insights into its preferred conformations, which can influence its reactivity and biological activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.